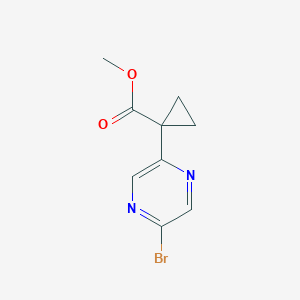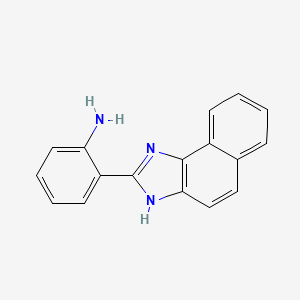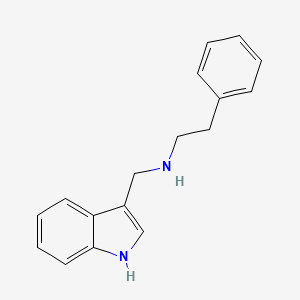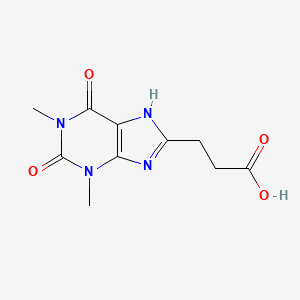
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methylquinazoline and imidazole-4-carboxylic acid.
Reaction Conditions: The key step involves the coupling of 2-methylquinazoline with imidazole-4-carboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline or imidazole rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: In medicine, it is investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Effects: By binding to its targets, the compound can inhibit or activate specific biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
1-(2-Methylquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other quinazoline derivatives like erlotinib and gefitinib, which are used as anticancer agents.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the combination of the quinazoline and imidazole rings, which may confer distinct biological activities.
Comparison: Compared to other quinazoline derivatives, this compound may exhibit different pharmacokinetic properties, potency, and selectivity for its targets.
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-(2-methylquinazolin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10N4O2/c1-8-15-10-5-3-2-4-9(10)12(16-8)17-6-11(13(18)19)14-7-17/h2-7H,1H3,(H,18,19) |
Clé InChI |
XCQBEBBQZONHEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=N1)N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)




![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)


![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)
